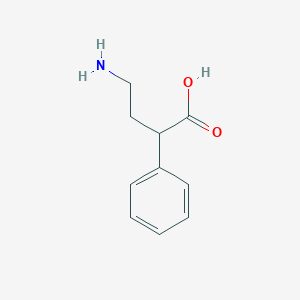

4-Amino-2-phenylbutanoic acid

Vue d'ensemble

Description

4-Amino-2-phenylbutanoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of butanoic acid, featuring an amino group and a phenyl group attached to the butanoic acid backbone. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Amino-2-phenylbutanoic acid can be synthesized through several methods. One common approach involves the reductive amination of 4-phenyl-2-oxobutanoic acid using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method includes the hydrogenation of 4-phenyl-2-nitrobutanoic acid using a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-phenyl-2-nitrobutanoic acid. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-2-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

Oxidation: Formation of 4-nitro-2-phenylbutanoic acid.

Reduction: Regeneration of this compound from its nitro derivative.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Neuroscience Applications

Phenibut is primarily recognized for its potential neuroprotective effects. It acts as a GABA receptor agonist and is studied for its ability to alleviate anxiety and improve cognitive function. Research indicates that it may be beneficial in treating conditions such as:

- Anxiety Disorders: Phenibut has been shown to reduce anxiety levels in both clinical and preclinical studies.

- Sleep Disorders: Its sedative properties make it a candidate for treating insomnia and other sleep-related issues.

- Neurodegenerative Diseases: Ongoing research explores its protective effects against neurodegeneration associated with diseases like Alzheimer's and Parkinson's.

Case Study Example:

A study published in the Journal of Neuropharmacology highlighted the efficacy of Phenibut in reducing anxiety-like behaviors in rodent models, suggesting its potential for therapeutic use in human anxiety disorders .

Pharmaceutical Development

In the pharmaceutical sector, 4-Amino-2-phenylbutanoic acid serves as a vital building block for synthesizing various drugs. Its derivatives are explored for their potential in developing medications aimed at:

- Mood Disorders: Compounds derived from Phenibut are being investigated for their antidepressant effects.

- Anticonvulsants: Due to its calming properties, it is being studied as a potential treatment for epilepsy and seizure disorders.

Data Table: Pharmaceutical Applications of Phenibut

| Application Area | Description | Relevant Studies |

|---|---|---|

| Mood Disorders | Potential antidepressant effects | Journal of Medicinal Chemistry |

| Anticonvulsants | Investigated for seizure control | Epilepsy Research |

Biochemical Research

Phenibut is utilized in biochemical research to explore amino acid metabolism and its implications in metabolic disorders. Researchers focus on:

- Metabolic Pathways: Investigating how Phenibut influences neurotransmitter systems and metabolic processes.

- Neurotransmitter Modulation: Studying its effects on GABAergic transmission and related pathways.

Case Study Example:

A publication in Biochemical Pharmacology examined the metabolic pathways influenced by Phenibut, revealing insights into its role in neurotransmitter modulation .

Cosmetic Industry

The cosmetic industry is exploring the use of this compound for its skin benefits. Its properties are being investigated for:

- Skin Hydration: Formulations aimed at improving skin moisture levels.

- Repair Mechanisms: Potential applications in products designed to repair skin damage.

Data Table: Cosmetic Applications of Phenibut

| Application Area | Description | Relevant Studies |

|---|---|---|

| Skin Hydration | Enhances moisture retention | Journal of Cosmetic Science |

| Skin Repair | Aids in healing damaged skin | Dermatological Research |

Food Industry

In the food industry, this compound is being researched as a potential additive to enhance flavor profiles and nutritional value. Its applications include:

- Functional Foods: Investigating its role as a nutritional enhancer.

- Flavoring Agents: Exploring its use in improving taste profiles of various food products.

Case Study Example:

Research published in Food Chemistry assessed the flavor-enhancing properties of Phenibut in functional foods, indicating promising results .

Mécanisme D'action

The mechanism of action of 4-amino-2-phenylbutanoic acid involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a gamma-aminobutyric acid (GABA) receptor agonist, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects. Additionally, it may influence dopamine levels, contributing to its nootropic properties.

Comparaison Avec Des Composés Similaires

4-Amino-3-phenylbutanoic acid:

2-Amino-4-phenylbutanoic acid: Another isomer with distinct chemical and biological characteristics.

Uniqueness: 4-Amino-2-phenylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and other related compounds.

Activité Biologique

4-Amino-2-phenylbutanoic acid, commonly known as Phenylbutyric acid , is an organic compound with significant biological activity, particularly in the context of metabolic disorders and potential therapeutic applications. This article delves into its mechanisms of action, pharmacological properties, and various biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H13NO2

- CAS Number : 13080-10-9

The compound features an amino group and a phenyl group attached to a butanoic acid backbone. Its structure allows it to participate in various biochemical pathways, particularly those related to the metabolism of ammonia.

Target of Action

This compound primarily targets the urea cycle, a critical metabolic pathway responsible for detoxifying ammonia in the body. It is utilized in managing chronic urea cycle disorders (UCDs) due to deficiencies in specific enzymes that convert ammonia into urea for excretion.

Mode of Action

The compound exhibits multiple cellular effects:

- Ammonia Reduction : It decreases elevated plasma ammonia levels by enhancing nitrogen waste excretion as phenylacetylglutamine .

- Inflammation Relief : It has been shown to reduce mucosal inflammation in the intestines and improve oxidative status .

- Chemical Chaperone Activity : It stabilizes proteins and assists in proper folding, which is crucial for cellular function .

Pharmacokinetics

Phenylbutyric acid is well absorbed with a bioavailability exceeding 63% when administered at a dose of 250 mg. It is rapidly metabolized in the liver and kidneys to phenylacetate, which then conjugates with glutamine to form phenylacetylglutamine, facilitating ammonia detoxification .

Antineoplastic Properties

Recent studies suggest that Phenylbutyric acid may have antitumor effects:

- It has been reported to promote growth arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent .

- In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and ovarian cancer cells .

Neurotransmission Modulation

Phenylbutyric acid has been investigated for its nootropic effects, potentially enhancing cognitive function by modulating neurotransmitter systems. Its ability to cross the blood-brain barrier allows it to influence brain chemistry directly.

Clinical Applications in Urea Cycle Disorders

A study comparing sodium phenylbutyrate (a salt form of Phenylbutyric acid) with glycerol phenylbutyrate demonstrated significant reductions in ammonia levels among children with UCDs. The findings indicated that both medications were effective; however, sodium phenylbutyrate showed superior efficacy in certain cases .

Antiviral Activity

Research has also explored the antiviral properties of related compounds derived from amino acids. For instance, certain amino acid prodrugs have shown potent activity against HIV by inhibiting viral proteases, suggesting that amino acid derivatives like Phenylbutyric acid may also possess similar antiviral capabilities .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Ammonia scavenger, chemical chaperone | Antineoplastic, anti-inflammatory |

| 4-Amino-3-phenylbutanoic acid | Similar structure but different reactivity | Varies; less studied |

| 2-Amino-4-phenylbutanoic acid | Different substitution pattern | Distinct biological characteristics |

Propriétés

IUPAC Name |

4-amino-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRIOADNXHWOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66859-48-1 (hydrochloride) | |

| Record name | alpha-Phenyl-gamma-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20926915 | |

| Record name | 4-Amino-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13080-10-9 | |

| Record name | alpha-Phenyl-gamma-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.